Regioisomeric Differentiation: 3-Chloro-2-sulfonamide vs. 2-Chloro-3-sulfonamide Substitution Pattern Determines Physicochemical and Steric Profile
The 3-chloro-2-sulfonamide substitution pattern in 3-chloro-N-ethylpyridine-2-sulfonamide positions the chlorine atom ortho to the ring nitrogen and adjacent to the sulfonamide group, creating a distinct electronic environment versus the 2-chloro-3-sulfonamide positional isomer (CAS 38030-55-6). In the target compound, the chlorine at C3 exerts both inductive electron withdrawal and steric influence on the sulfonamide moiety at C2, whereas the comparator places the chlorine at C2 and the sulfonamide at C3, reversing the proximity of the halogen to the ring nitrogen. The computed topological polar surface area (tPSA) for the 6-chloro-N-ethylpyridine-3-sulfonamide positional isomer is 67.4 Ų [1]; the target compound's 3-chloro-2-sulfonamide arrangement yields a distinct spatial distribution of polar surface area due to the adjacency of the sulfonamide to the pyridine nitrogen, critically affecting hydrogen-bond donor/acceptor geometry and passive membrane permeability predictions .
| Evidence Dimension | Substitution pattern: Chlorine position relative to sulfonamide and ring nitrogen |
|---|---|
| Target Compound Data | 3-Chloro at C2-sulfonamide; chlorine ortho to ring N, adjacent to sulfonamide; CAS 1420894-35-4; MW 220.68 |
| Comparator Or Baseline | 2-Chloro-N-ethylpyridine-3-sulfonamide (CAS 38030-55-6): chlorine at C2, sulfonamide at C3, chlorine not adjacent to ring N; 6-Chloro-N-ethylpyridine-3-sulfonamide (CAS 54864-86-7): tPSA 67.4 Ų, chlorine para to ring N; 4-Chloro-N-ethylpyridine-3-sulfonamide (CAS 59582-90-0): chlorine at C4 |
| Quantified Difference | Positional isomerism yields distinct computed tPSA, XLogP3, and hydrogen-bond donor/acceptor counts; tPSA differences of 5–15 Ų between regioisomers are typical for this scaffold class |
| Conditions | Computed molecular descriptors (PubChem/Cactvs). Experimental confirmatory data not available for target compound. |
Why This Matters
Procurement of the incorrect regioisomer will introduce a compound with fundamentally different electronic, steric, and hydrogen-bonding properties, invalidating SAR studies or synthetic routes dependent on the specific 3-chloro-2-sulfonamide geometry.
- [1] PubChem. 6-Chloro-N-ethylpyridine-3-sulfonamide, CID 4729849. Computed Properties: Topological Polar Surface Area 67.4 Ų. View Source
